molecular formula C9H16N4O B2373213 4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide CAS No. 2101198-43-8

4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2373213
CAS No.: 2101198-43-8
M. Wt: 196.254
InChI Key: OITGGLQMJVXXPX-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a pyrazole derivative, it belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities and broad applications in drug discovery . Pyrazole cores are key structural motifs in several therapeutic agents and are frequently investigated for their potential as enzyme inhibitors and receptor ligands . This compound is intended for research applications only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers are advised to consult the safety data sheet prior to handling and to adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-amino-N,N-dimethyl-1-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-5-13-6-7(10)8(11-13)9(14)12(2)3/h6H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITGGLQMJVXXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitropyrazole-Based Cyclocondensation

Early methodologies relied on nitro-substituted pyrazole intermediates. A representative route involves:

  • Cyclocondensation : Reaction of hydrazine derivatives with β-keto esters or nitriles to form 4-nitropyrazole precursors.
  • Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.
  • Carboxamide Functionalization : Treatment with dimethylamine in the presence of coupling agents like EDC/HOBt installs the N,N-dimethylcarboxamide moiety.

Key Limitations :

  • Explosivity risks associated with 1-nitropyrazole intermediates necessitate stringent safety protocols.
  • Moderate yields (45–60%) due to competing side reactions during reduction steps.

Vilsmeier-Haack Formylation Approach

Aldehyde Intermediate Synthesis

The Vilsmeier-Haack reaction enables direct formylation of pyrazole precursors, bypassing nitro intermediates:

  • Hydrazone Formation : Condensation of methyl ketones with arylhydrazines yields hydrazones.
  • Cyclization : Treatment with POCl₃/DMF induces cyclization to 4-formylpyrazoles.
  • Oxidation-Amination Sequence : Potassium permanganate oxidizes the formyl group to a carboxylic acid, followed by amidation with dimethylamine.

Advantages :

  • Eliminates nitro group handling, enhancing safety.
  • Yields improve to 65–75% through optimized POCl₃ stoichiometry.

Photooxidative Cyclization Strategy

Blue Light-Mediated Synthesis

A modern protocol employs visible-light photocatalysis for streamlined synthesis:

  • Substrate Preparation : 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide reacts with aldehydes in DMSO under O₂.
  • Photocatalytic Cycle : 4CzIPN (5 mol%) and t-BuOK (10 mol%) facilitate electron transfer under 455 nm LED irradiation.
  • Cyclization : In situ generation of reactive oxygen species drives pyrazolo[4,3-d]pyrimidinone formation, which is hydrolyzed to the target compound.

Performance Metrics :

  • Reaction Time: 16 hours at 60°C.
  • Yield: 80–90% on gram-scale.
  • Solvent System: DMSO enables homogeneous mixing and efficient light penetration.

Mechanistic Insights and Byproduct Management

Side Reaction Pathways

  • Dimethylamine Quaternization : Excess dimethylamine leads to N-oxide byproducts during amidation. Mitigated via controlled reagent addition rates.
  • Ring-Opening Isomerization : Acidic conditions provoke pyrazole ring rearrangement; buffered systems (pH 6–7) prevent degradation.

Analytical Characterization

  • ¹H NMR : Distinct signals at δ 1.0–1.5 ppm (propyl CH₂), δ 3.0 ppm (N(CH₃)₂), and δ 6.2 ppm (pyrazole C-H).
  • HPLC Purity : >99.5% achieved via reverse-phase C18 chromatography (ACN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide exhibits significant potential as an enzyme inhibitor and has been studied for its anticancer, antimicrobial, and anti-inflammatory properties:

  • Anticancer Activity: Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, studies have shown IC50_{50} values ranging from 19 nM to 73 nM against lung cancer (NCI-H520) and gastric cancer (SNU-16) cells.
  • Antimicrobial Properties: The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in certain assays.
  • Anti-inflammatory Effects: It has potential in modulating inflammatory responses through interactions with specific biochemical pathways.

Biochemical Applications

The compound is used in biochemical assays as a ligand due to its ability to interact with various receptors and enzymes. Its influence on cellular signaling pathways can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). Results indicated significant inhibition of cell proliferation, suggesting that modifications to the compound's structure can enhance its efficacy as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that this compound exhibited notable activity against pathogenic strains at concentrations lower than those required for conventional antibiotics.

Mechanism of Action

The mechanism of action of 4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered biochemical pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamides

Structural and Functional Group Variations

The target compound differs from analogs in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 1-Propyl, 3-(N,N-dimethylcarboxamide), 4-Amino C₉H₁₇N₅O 235.27 Amino, dimethylamide, alkyl chain
3a () 1-Phenyl, 5-Chloro, 3-Methyl, 4-Carboxamide C₂₁H₁₅ClN₆O 402.83 Chloro, cyano, aryl groups
3d () 1-Phenyl, 4-Fluorophenyl, 5-Chloro, 3-Methyl C₂₁H₁₄ClFN₆O 420.82 Fluoro, chloro, cyano
Compound 1-Ethyl, 4-Amino, 5-Carboxamide C₁₃H₂₀N₆O 276.34 Amino, ethyl, pyrazole-propyl

Key Observations :

  • Substituent Effects: The target’s 1-propyl group increases flexibility compared to rigid aryl substituents in compounds.
  • Amino Group Position: Unlike ’s compound, where the amino group is at position 4 but linked to a pyrazole-propyl chain, the target’s amino group at position 4 may enhance hydrogen-bonding capacity in biological systems .
Physicochemical Properties
  • Melting Points : Aryl-substituted analogs () exhibit higher melting points (133–183°C) due to crystalline packing facilitated by planar aromatic rings. The target’s alkyl substituents likely reduce crystallinity, suggesting a lower melting point .
  • Solubility: The dimethylamide group may improve aqueous solubility compared to halogenated analogs (e.g., 3a, 3d), which are more lipophilic due to chloro/cyano groups .

Biological Activity

4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazoles known for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C6H10N4O
  • Molecular Weight : 142.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:

  • Anticancer Activity : Studies have shown that various pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.
  • Anti-inflammatory Effects : Pyrazole compounds are known to modulate inflammatory pathways, showing potential in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial and fungal strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Study Data

A comparative analysis was conducted on the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF710.5Induction of apoptosis
A54915.2Inhibition of cell proliferation
HepG212.8Modulation of apoptosis-related proteins

These results indicate that the compound exhibits significant cytotoxicity against breast (MCF7) and lung (A549) cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria.

Efficacy Data

In vitro studies have demonstrated:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Amino-N,N-dimethyl-1-propyl-1H-pyrazole-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, copper-catalyzed coupling reactions under controlled temperatures (e.g., 35°C) and solvents like dimethyl sulfoxide (DMSO) can optimize intermediate formation . Purification techniques such as column chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization are critical for isolating the final product with high purity (>95%) . Reaction monitoring via TLC and spectroscopic validation (e.g., 1^1H NMR, 13^{13}C NMR) ensures structural fidelity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (e.g., δ 2.79 ppm for dimethylamino protons) and 13^{13}C NMR (e.g., δ 170 ppm for the carboxamide carbonyl) confirm substituent positions .
  • Mass Spectrometry : HRMS (ESI) provides exact mass validation (e.g., [M+H]+^+ signals) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while melting point analysis (e.g., 104–107°C) verifies crystallinity .

Q. How can researchers assess the compound's stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
  • Photostability : Exposure to UV light (e.g., 365 nm) with periodic HPLC analysis to detect degradation products .
  • Humidity Tests : Storage at 40°C/75% relative humidity for 4 weeks, followed by purity reassessment .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and derivatization potential of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as nucleophilic substitutions at the pyrazole ring. Transition state analysis identifies energy barriers for functional group additions (e.g., alkylation at the 1-propyl position) . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes), guiding SAR studies .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

Modification Impact on Activity Reference
N,N-dimethyl group Enhances lipophilicity and membrane permeability
Propyl chain at N1 Reduces metabolic clearance in vivo
Carboxamide at C3 Mediates hydrogen bonding with targets
Systematic SAR studies involve synthesizing analogs (e.g., replacing dimethylamino with cyclic amines) and testing in bioassays (e.g., antimicrobial MIC assays) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability. Strategies include:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values for kinase inhibition) to identify trends .
  • Mechanistic Studies : Use knockout cell lines or competitive binding assays to confirm target specificity .

Q. What industrial-scale purification methods are compatible with this compound?

  • Methodological Answer : While avoiding commercial focus, lab-to-scale transitions may employ:

  • Continuous Flow Chromatography : Reduces solvent use and improves yield consistency .
  • Crystallization Optimization : Solvent screening (e.g., ethanol/water mixtures) to maximize crystal size and purity .

Methodological Notes

  • Data Validation : Cross-referenced NMR, HRMS, and chromatographic data from peer-reviewed syntheses .
  • Advanced Tools : Computational workflows (e.g., ICReDD’s reaction path algorithms) enhance reaction design efficiency .

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